N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a structurally complex small molecule characterized by a fused tetracyclic core (benzothiazole, thienopyridine) substituted with an ethyl group and a 4-fluorobenzamide moiety. Its hydrochloride salt form likely enhances solubility and bioavailability, critical for preclinical and therapeutic applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS2.ClH/c1-2-27-12-11-16-19(13-27)30-23(26-21(28)14-7-9-15(24)10-8-14)20(16)22-25-17-5-3-4-6-18(17)29-22;/h3-10H,2,11-13H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZIYRSCVOMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 610.85 g/mol. The compound features a benzo[d]thiazole moiety known for its diverse biological activities and a tetrahydrothieno[2,3-c]pyridine structure that contributes to its pharmacological potential.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- APE1 Inhibition : The compound has been shown to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1), an important target in cancer therapy due to its role in DNA repair mechanisms. In studies involving related compounds, low micromolar activity against APE1 was observed, enhancing the cytotoxic effects of alkylating agents like temozolomide in HeLa cells .
- Mechanism of Action : The inhibition of APE1 leads to an accumulation of apurinic sites in DNA, which can trigger cell death pathways. This mechanism positions APE1 inhibitors as promising candidates for combination therapies in cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:
- ADME Profile : The compound demonstrates a generally favorable absorption, distribution, metabolism, and excretion (ADME) profile in animal models. Following intraperitoneal dosing at 30 mg/kg body weight in mice, good exposure levels were noted in plasma and brain tissues .
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific structural features are crucial for the biological activity of this class of compounds:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d]thiazole Moiety | Essential for APE1 interaction |
| Tetrahydrothieno Structure | Enhances binding affinity and selectivity |
| Fluorobenzamide Group | Modulates pharmacokinetic properties |
These findings suggest that modifications to the existing structure could lead to improved potency and selectivity against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical settings:
- Combination Therapy with Alkylating Agents : In a study involving HeLa cells treated with methylmethane sulfonate (MMS), the presence of APE1 inhibitors led to increased cytotoxicity compared to MMS treatment alone. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatments .
- In Vivo Efficacy : Animal studies have demonstrated that compounds with similar scaffolds effectively reduce tumor growth when used in combination with standard chemotherapy agents. These results underscore the potential for clinical applications in oncology .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary investigations suggest that N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride may have anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory effects in various models. It has shown promise in reducing inflammation markers and may serve as a lead compound for developing anti-inflammatory drugs.
Medicinal Chemistry
This compound is utilized in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows researchers to modify various functional groups to enhance potency and selectivity for specific biological targets.
Drug Development
The compound's biological activities make it an attractive candidate for drug development programs targeting infectious diseases and cancer. Its ability to interact with multiple biological pathways can be leveraged to create multi-target drugs that address complex diseases.
Structure-Activity Relationship Studies
Researchers use this compound in structure-activity relationship (SAR) studies to understand how different structural modifications affect its biological activity. This knowledge is crucial for optimizing lead compounds and improving their therapeutic profiles.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
- Cancer Cell Line Studies : Research conducted by Azzam et al. demonstrated that this compound could induce cell death in several cancer cell lines through apoptosis mechanisms . The study provided insights into its potential as an anticancer agent.
- Inflammation Models : In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity
The compound shares a core scaffold with N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) , a validated APE1 inhibitor. Key structural differences include:
- Substituent at Position 6 : The ethyl group in the target compound vs. isopropyl in Compound 3.
- Terminal Functional Group : 4-Fluorobenzamide (target compound) vs. acetamide (Compound 3).
Pharmacokinetic (PK) Properties
Compound 3 demonstrates favorable PK profiles in mice, with good plasma and brain exposure after intraperitoneal administration . The hydrochloride salt of the target compound likely improves aqueous solubility, which may translate to enhanced oral bioavailability or central nervous system (CNS) penetration.
Structure-Activity Relationships (SAR)
- Isopropyl (Compound 3): Increased hydrophobicity may limit solubility but improve target residence time.
- Terminal Modifications :
- 4-Fluorobenzamide (target compound): Fluorine’s electronegativity may strengthen hydrogen bonding with APE1’s active site.
- Acetamide (Compound 3): Simpler structure but prone to faster metabolic clearance.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical intermediates are involved?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors. Key intermediates include:
- 3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine , formed via cyclization of ethyl-substituted thiophene derivatives.
- 4-Fluorobenzamide hydrochloride , generated through amidation of 4-fluorobenzoic acid followed by HCl salt formation.
Reaction optimization often employs Schotten-Baumann conditions for amide coupling, with yields dependent on stoichiometric control of acyl chlorides and amines .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., ethyl group at C6, fluorine on benzamide).
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients.
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 498.2).
Table 1: Representative Analytical Data
| Technique | Key Peaks/Results |
|---|---|
| -NMR | δ 1.2 (t, 3H, CHCH), δ 4.2 (q, 2H, CHCH), δ 7.8 (d, 1H, Ar-F) |
| HPLC | Retention time: 12.3 min (95% purity) |
| ESI-MS | m/z 498.2 [M+H] |
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Response Surface Methodology (RSM) identifies optimal conditions for parameters like temperature, solvent polarity, and catalyst loading. For example:
- Factorial Designs screen reagents (e.g., DCC vs. EDC for amide coupling), reducing trial-and-error approaches .
Table 2: DoE-Optimized Conditions for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | Maximizes activation without degradation |
| Solvent | DMF/THF (3:1) | Balances solubility and reactivity |
| Catalyst | 1.2 eq. DIPEA | Ensures complete deprotonation |
Q. How can computational modeling predict biological activity and guide structural modifications?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets. For instance:
- Molecular Dynamics (MD) Simulations model interactions with proteins (e.g., ATP-binding pockets), guiding substitutions at the 4-fluorobenzamide group for improved affinity .
Table 3: Computed Binding Energies for Analogues
| Substituent | ΔG (kcal/mol) | Target Protein |
|---|---|---|
| 4-Fluoro | -9.2 | EGFR Kinase |
| 4-Chloro | -8.7 | EGFR Kinase |
| 4-Methyl | -7.1 | EGFR Kinase |
Q. How should researchers resolve contradictions in spectral data or biological assay results?
- Case Study : Discrepancies in -NMR signals for the ethyl group (δ 1.2 vs. δ 1.4) may arise from rotameric equilibria. Solutions include:
- Biological Assays : Inconsistent IC values in kinase inhibition assays may stem from solvent (DMSO) concentration variations. Standardize DMSO to ≤0.1% and validate with orthogonal assays (e.g., SPR) .
Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?
- Continuous Flow Chemistry : Reduces exothermic risks during cyclization steps (e.g., thiophene ring formation) .
- Membrane Separation Technologies : Purify intermediates via nanofiltration, achieving >90% recovery of the tetrahydrothieno-pyridine core .
Table 4: Scale-Up Challenges and Solutions
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermicity | Jacketed reactor with temp control | Prevents decomposition |
| Low solubility | Switch from THF to DMAc | Improves mixing |
| Byproduct removal | Silica gel chromatography → Centrifugal partition chromatography | Purity >99% |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
